Home > Products > Screening Compounds P50182 > 3-(Cyclopropylmethyl)-1-(2-hydroxyethyl)piperidin-4-ol
3-(Cyclopropylmethyl)-1-(2-hydroxyethyl)piperidin-4-ol - 2097998-54-2

3-(Cyclopropylmethyl)-1-(2-hydroxyethyl)piperidin-4-ol

Catalog Number: EVT-1780500
CAS Number: 2097998-54-2
Molecular Formula: C11H21NO2
Molecular Weight: 199.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Propyl-4-(3′-amino-1’,2’,4’-triazolo-3’-thiopropinyl)piperidin-4-ol

Compound Description: This compound is a plant growth stimulator. It was synthesized from 1-propylpiperidin-4-one and 3-mercaptopropinyl-5-amino-1,2,4-triazole and tested for growth-stimulating activity on spring wheat grains.

1-[(2,6-Dimethylphenoxy)ethyl]piperidin-4-ol

Compound Description: This compound is an aminoalkanol derivative studied in medicinal chemistry for its potential anticonvulsant properties. Its crystal structure was determined by X-ray diffraction, revealing a network of O-H...N hydrogen bonds dominating its crystal packing.

1-[(2,3-Dimethylphenoxy)ethyl]piperidin-4-ol

Compound Description: This aminoalkanol derivative, like its isomer mentioned above, is investigated for its potential anticonvulsant properties. X-ray diffraction studies revealed its crystal structure and a network of O-H...N hydrogen bonds influencing its crystal packing.

1-[(2,3-Dimethylphenoxy)ethyl]piperidin-4-ol N-oxide monohydrate

Compound Description: This compound, an N-oxide derivative of the previously mentioned 1-[(2,3-Dimethylphenoxy)ethyl]piperidin-4-ol, has also been studied for its potential anticonvulsant properties. X-ray diffraction determined its crystal structure, revealing a crystal packing dominated by O-H...O hydrogen bonds and chain formation.

Compound Description: This class of compounds, including 5-(5-nitrofuran-2-yl)- and 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole bearing piperidin-4-ol at the C-2 position of the thiadiazole ring, were synthesized and evaluated for their leishmanicidal activity against Leishmania major. These compounds showed moderate in vitro activity against promastigotes and amastigote forms of the parasite.

(1R)-2-[(3R,4S)-3-Methyl-4-(N-phenyl-N-propionylamino)piperidin-1-yl]-1-phenylethyl p-bromobenzoate

Compound Description: This brominated derivative of the potent opioid cis-β-hydroxy-3-methylfentanyl (ohmefentanyl) has a defined stereochemistry, aiding in the understanding of the specific isomer's properties.

N-[(3R,4S)-1-[(2S)-2-(4-bromophenyl)-2-hydroxyethyl]-3-methyl-piperidin-4-yl]-N-phenylacrylamide

Compound Description: This compound, like the previous one, is a brominated derivative of the opioid ohmefentanyl with a defined stereochemistry. This allows researchers to distinguish its properties from other isomers of ohmefentanyl.

5-Aryl/Hetarylidene-2-(2-Hydroxyethylamino)- and 2-(3-Hydroxypropylamino)-thiazol-4-ones

Compound Description: These compounds are synthesized through a multicomponent approach involving simultaneous aminolysis and Knoevenagel condensation, utilizing 2-aminoethanol or 3-aminopropan-1-ol as catalysts. The synthesized compounds exhibit side-chain prototropic amino–imino tautomerism.

1,4,8,11-Tetrakis(2-hydroxyethyl)1,4,8,11tetraazacyclotetradecane

Compound Description: This macrocyclic ligand crystallizes in a specific configuration with intramolecular hydrogen bonding between 1,4-related hydroxyl groups. This compound is valuable for studying the binding cavity of metal ions.

SR 16435 (1-(1-(Bicyclo[3.3.1]nonan-9-yl)piperidin-4-yl)indolin-2-one)

Compound Description: This compound is a novel mixed nociceptin/orphanin FQ (NOP)/μ-opioid receptor agonist. It shows high binding affinity and partial agonist activity at both receptors. While it exhibits analgesic effects, it demonstrates diminished rewarding properties and tolerance development compared to morphine.

2-(1-(1H-Benzo(d)imidazol-2-yl)ethylthio)-6-methylpyrimidin-4-ol

Compound Description: This compound was synthesized via a multi-step process involving the condensation of ethyl acetoacetate with thiourea followed by reactions with o-phenylenediamine and DL-lactic acid. Its structure was confirmed by spectral and analytical data.

2-({4-[4-(Acridin-9-ylamino)phenylthio]phenyl}(2-hydroxyethyl)amino)ethan-1-ol (CK0402)

Compound Description: This 9-aminoacridine derivative is a topoisomerase II inhibitor with potential anticancer activity. It exhibits promising growth inhibition effects in vitro and in vivo. Studies have shown that its combination with Herceptin enhances its cytotoxic effects in HER2-overexpressing breast cancer cells. ,

Compound Description: These polymers are used to encapsulate magnetite nanoparticles for creating magnetic microparticles. The polymerization is performed in an organic solvent using a ferrofluid containing coated magnetite nanoparticles.

N-[4-(4-Fluoro)phenyl-2-piperidin-4-yl-thiazol-5-yl]pyrimidin-2-yl-N-phenylamines

Compound Description: This series of compounds, derived from two lead aminothiazole compounds, were synthesized and evaluated for their fungicidal activity against Phytophthora capsici. Among them, IX-3g demonstrated significant antifungal activity in vivo. ,

Compound Description: These newly synthesized compounds were designed to assess their affinity for sigma-1 and sigma-2 receptors. They displayed high affinity for sigma-1 receptors and good affinity for sigma-2 receptors, suggesting their potential as sigma receptor ligands.

(+)-R,R-D-84 ((+)-R,R-4-(2-Benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidin-3-ol)

Compound Description: This selective dopamine transporter (DAT) inhibitor displays high affinity and selectivity for DAT. An analytical method using high-performance liquid chromatography and a chiral stationary phase was developed to determine its enantiomeric purity.

(S)-1-(4-(5-Cyclopropyl-1H-pyrazol-3-yl)pyrrolo[1,2-f][1,2,4]triazin-2-yl)-N-(6-fluoropyridin-3-yl)-2-methyl-pyrrolidine-2-carboxamide Crystalline Form

Compound Description: This crystalline form of the compound is patented for its potential use in treating cancer or other proliferative diseases.

Substituted 3-Tertiary-Amino-6-Aryl-Pyridazines, -1,2,4-Triazines, and -Pyrimidines

Compound Description: This class of compounds, including 1-[6-(4-chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol, 1-[6-(4-chlorophenyl)-1,2,4-triazin-3-yl]piperidin-4-ol, and 1-[5-(4-methoxyphenyl)pyrimidin-2-yl]piperidin-4-ol, are investigated for their anticonvulsant properties. Their crystal structures and electronic properties were studied using X-ray diffraction and ab initio molecular-orbital calculations.

3-Ethoxycarbonyl-1,2,3,4,5,10-hexahydroindeno[1,2-d]azepine

Compound Description: This compound was synthesized as an intermediate for preparing the indeno[1,2-d]azepine ring system, which has potential medicinal chemistry applications.

2-(2-Ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methyl piperidin-4-one

Compound Description: This novel compound was synthesized from (E)-3-(2-ethoxyphenyl)-1-(2-methyloxiran-2-yl)prop-2-en-1-one and ethanol amine. It was further utilized to synthesize a thiosemicarbazone derivative. Both compounds were tested for antimicrobial activity against Staphylococcus aureus and Enterobacter sp.

3-(2-Ethoxyethyl)-7-cyclopropanemethyl-3,7-diazabicyclo[3.3.1]nonane-9-one and its Derivatives

Compound Description: This compound, synthesized via a Mannich reaction, serves as a precursor to various derivatives, including its O-benzoyloxime complex with β-cyclodextrin (NA-332). NA-332 exhibited higher analgesic activity than tramal in biological screenings.

Nigrosphaeritriol (3-(Hydroxymethyl)-2-methylpentane-1,4-diol) and Nigrosphaerilactol (3-(1-Hydroxyethyl)-4-methyltetrahydrofuran-2-ol)

Compound Description: These two new structurally related metabolites were isolated from the phytotoxic culture filtrate extract of the fungal pathogen Nigrospora sphaerica. Their discovery contributes to the understanding of N. sphaerica's potential as a biocontrol agent for weeds.

Compound Description: These two new alkaloids were isolated from Portulaca oleracea L. and exhibit anti-inflammatory activities. Olerazirin A also possesses anticholinesterase activity.

(S)-Betaxolol ((S)-1-(Isopropylamino)-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol)

Compound Description: This β-blocker was synthesized in high enantiomeric purity using a chemo-enzymatic approach. It is used to treat hypertension and other cardiovascular conditions.

(3R,4R)‐4‐(2‐(Benzhydryloxy)ethyl)‐1‐((R)‐2‐hydroxy‐2‐phenylethyl)‐piperidin‐3‐ol and its Stereoisomers

Compound Description: This series of optically active molecules based on a piperidin-3-ol template exhibit varying affinities for dopamine, serotonin, and norepinephrine transporters, depending on their stereochemistry. These compounds are of interest for their potential application in treating neurological disorders.

SB-612111 ((–)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol)

Compound Description: This nonpeptide antagonist shows high affinity and selectivity for the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP). It effectively antagonizes the inhibitory effects of N/OFQ in both peripheral and central nervous system preparations. ,

6-(4-Methanesulfonylphenyl)-5-[4-(2-piperidin-1-yl-ethoxy)phenoxy]-naphthalen-2-ol HCl Salt (LY2066948)

Compound Description: This novel selective estrogen receptor modulator (SERM) was synthesized and labeled with carbon-14 for further research. It represents a potential therapeutic agent for estrogen-dependent conditions.

2-(4-Hydroxy-Phenyl)-3-methyl-1-[4-(2-piperidin-1-yl-ethoxy)-benzyl]-1H-indol-5-ol Hydrochloride (ERA-923)

Compound Description: This new antiestrogen compound effectively inhibits the growth of both tamoxifen-sensitive and -resistant tumors and lacks uterotropic effects in preclinical models. It holds promise as a potential treatment for estrogen receptor (ER)-alpha-positive breast cancer.

5-Amino-4-hydroxi-7-(Imidazo(1,2-a)pyridin-6-ylmethyl)-8-methyl-nonamide and Related Compounds

Compound Description: This class of compounds serves as renin inhibitors and is of interest for the treatment of hypertension. The compounds feature a complex structure with various substituents, including heterocyclic rings and functional groups like amides and hydroxyl groups.

BU08028 ((2S)-2-[(5R,6R,7R,14S)-N-Cyclopropylmethyl-4,5-epoxy-6,14-ethano-3-hydroxy-6-methoxymorphinan-7-yl]-3,3-dimethylpentan-2-ol)

Compound Description: This bifunctional nociceptin/orphanin FQ peptide receptor (NOP)/μ-opioid receptor (MOP) ligand exhibits potent antinociceptive effects in mouse models of neuropathic and inflammatory pain. It activates both NOP and MOP receptors in the spinal cord, contributing to its analgesic properties.

2-Allylpiperidine

Compound Description: This compound was synthesized as part of a study investigating the dehydration of piperidylpropanols. It served as a crucial intermediate for synthesizing specifically labeled 14C-2-allylpiperidine.

3‑({4‑[4‑(Acridin‑9‑ylamino)phenylthio]phenyl}(3‑hydroxypropyl)amino)propan‑1‑ol (CK0403)

Compound Description: This 9-aminoacridine derivative, a potent anti-cancer agent, is structurally related to CK0402 and exhibits strong growth inhibitory activity against various breast cancer cell lines. It induces G2/M-phase arrest, apoptosis, and autophagy in these cells.

Compound Description: This series of mononuclear nickel(II) complexes, synthesized from Schiff base ligands containing piperazine rings, exhibit diverse structural features. They display potent binding abilities towards DNA and proteins and exhibit catecholase-like activity.

Tetranuclear [NiII2]2 Complexes

Compound Description: These nickel(II) complexes, built from self-assembling monocationic units bridged by benzoate functionalities, possess a unique tetranuclear structure. They exhibit catalytic activity towards phosphoester hydrolysis, showcasing their potential in bioinorganic chemistry.

Compound Description: These three novel compounds are allosteric modulators of the cannabinoid CB1 receptor. They significantly increase the binding affinity of CB1 receptor agonists while acting as insurmountable antagonists of receptor function. This highlights the potential for developing allosteric modulators as novel therapeutic agents targeting the CB1 receptor. [](https://www.semanticscholar.org/paper/480adbe8865da05261a

Overview

3-(Cyclopropylmethyl)-1-(2-hydroxyethyl)piperidin-4-ol is a synthetic compound belonging to the class of piperidine derivatives. This compound exhibits potential pharmacological properties, making it a subject of interest in medicinal chemistry. Its molecular structure includes a piperidine ring substituted with a cyclopropylmethyl group and a hydroxyethyl group, which may influence its biological activity.

Source

The compound has been referenced in various patent applications and scientific literature, indicating its relevance in pharmaceutical research. Notably, patents such as WO2017212012A1 and US11254652B2 discuss the synthesis and potential applications of similar piperidinyl derivatives .

Classification

3-(Cyclopropylmethyl)-1-(2-hydroxyethyl)piperidin-4-ol is classified as an organic compound, specifically a tertiary amine due to the presence of the nitrogen atom in the piperidine ring. Its structural characteristics categorize it under heterocyclic compounds, which are known for their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of 3-(Cyclopropylmethyl)-1-(2-hydroxyethyl)piperidin-4-ol can be approached through several chemical methodologies. One common method involves the alkylation of piperidine derivatives with cyclopropylmethyl halides followed by hydroxylation to introduce the hydroxyethyl group.

Technical Details

  1. Starting Materials: The synthesis typically starts with piperidine or its derivatives.
  2. Reagents: Common reagents include cyclopropylmethyl bromide for alkylation and ethylene glycol or similar alcohols for hydroxylation.
  3. Conditions: The reaction often requires basic conditions (e.g., sodium hydride) to facilitate nucleophilic substitution reactions.

The efficiency of these methods can vary based on reaction conditions such as temperature, solvent choice, and reaction time.

Molecular Structure Analysis

Data

  • IUPAC Name: 3-(Cyclopropylmethyl)-1-(2-hydroxyethyl)piperidin-4-ol
  • Molecular Weight: 179.26 g/mol
  • Melting Point: Not extensively documented but expected to be within typical ranges for similar compounds.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for piperidine derivatives, including:

  1. Nucleophilic Substitution: The nitrogen atom can participate in nucleophilic substitutions, which may modify the side chains.
  2. Hydroxylation: The introduction of hydroxyl groups can enhance solubility and alter pharmacokinetic properties.

Technical Details

The reactivity of 3-(Cyclopropylmethyl)-1-(2-hydroxyethyl)piperidin-4-ol is influenced by the steric effects of the cyclopropyl group and the electronic effects of the hydroxyethyl substituent, which can stabilize or destabilize certain reaction pathways.

Mechanism of Action

Data

Research into related compounds suggests that piperidines can act on mu-opioid receptors or other neurotransmitter systems, potentially leading to analgesic effects or modulation of mood and cognition .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless to pale yellow liquid or solid depending on purity.
  • Solubility: Likely soluble in organic solvents such as ethanol and dimethyl sulfoxide due to its hydrophobic cyclopropyl group.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Can participate in electrophilic aromatic substitution reactions due to the presence of reactive groups.
Applications

Scientific Uses

3-(Cyclopropylmethyl)-1-(2-hydroxyethyl)piperidin-4-ol has potential applications in various fields:

  1. Pharmaceutical Development: As a lead compound for developing analgesics or psychoactive drugs.
  2. Research Tool: Used in studies investigating piperidine derivatives' effects on neurotransmitter systems.
  3. Chemical Synthesis: Serves as an intermediate in synthesizing more complex organic molecules.
Synthesis Methodologies and Optimization Strategies for 3-(Cyclopropylmethyl)-1-(2-hydroxyethyl)piperidin-4-ol

Alkylation and Hydroxylation Techniques for Piperidine Core Functionalization

The synthesis of 3-(cyclopropylmethyl)-1-(2-hydroxyethyl)piperidin-4-ol centers on sequential functionalization of the piperidine scaffold. N-Alkylation typically employs 2-chloroethanol or ethylene oxide under basic conditions (K₂CO₃ or NaH) in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C, achieving 1-(2-hydroxyethyl)piperidine intermediates in 70–85% yield [4]. Subsequent C₃-alkylation introduces the cyclopropylmethyl group via nucleophilic substitution, where cyclopropylmethyl bromide serves as the preferred electrophile due to its superior reactivity over chlorides. This step requires careful control of stoichiometry (1.1–1.3 equivalents alkyl halide) to minimize di-alkylation byproducts [1] [4].

Hydroxylation at the piperidine 4-position often leverages one of two approaches:

  • Oxymercuration-Demercuration: Applicable to Δ³-piperidine precursors, yielding tert-alcohols with Markovnikov orientation
  • Stereoselective Reduction: 4-Ketopiperidine intermediates reduced via NaBH₄/CeCl₃ (Luche conditions) or L-Selectride, affording cis- or trans-alcohol diastereomers with >5:1 selectivity [1].

Table 1: Alkylation Reagent Comparison for Piperidine Functionalization

ReagentTarget PositionYield RangeKey Side Products
2-ChloroethanolN-175–85%Bis-alkylated piperidine
Cyclopropylmethyl BrC-360–75%O-alkylated impurities
Ethylene oxideN-180–92%Polymerized epoxide residues

Stereochemical Control in Cyclopropylmethyl Group Incorporation

Incorporating the cyclopropylmethyl group introduces stereoelectronic constraints that impact reaction pathways and product stability. The cyclopropyl ring’s σ*-orbitals engage in hyperconjugation with the adjacent methylene group, creating a pseudo-π system that influences nucleophilic attack at C₃ of the piperidine. This electronic perturbation causes 10–15% rate enhancement in alkylation versus linear alkyl halides [6]. Stereoselectivity arises from two key factors:

  • Conformational Bias: The cyclopropyl group adopts a bisected conformation relative to the piperidine ring, minimizing A¹,³-strain and directing electrophiles to the equatorial approach
  • Steric Shielding: Methyl substituents on cyclopropane create chiral environments that favor pro-R or pro-S addition depending on pre-existing piperidine chirality [6] [9].

For 4-hydroxypiperidine substrates, hydrogen bonding between the OH group and nucleophile further modulates stereoselectivity. Cis-configured alcohols (OH equatorial) enable chelation-assisted delivery of the cyclopropylmethyl group, yielding >8:1 diastereomeric ratios in non-polar solvents [9].

Solvent and Catalyst Selection for Enhanced Reaction Efficiency

Solvent polarity critically impacts alkylation kinetics and hydroxylation stereoselectivity. Polar aprotic solvents (DMF, DMSO) accelerate N-alkylation 3-fold versus THF by enhancing nucleophilicity of the piperidine nitrogen, while ethereal solvents (THF, 2-MeTHF) improve C-alkylation diastereoselectivity by stabilizing transition states through oxygen lone-pair donation [7]. Catalyst systems are tailored to specific steps:

  • Phase-Transfer Catalysts: Benzyltriethylammonium chloride (0.1 equiv) boosts alkylation yields by 15–20% in biphasic water/toluene systems
  • Lewis Acids: ZnCl₂ (10 mol%) directs 4-ketopiperidine reduction toward cis-alcohols by coordinating with the carbonyl oxygen
  • Palladium Catalysis: Pd(OAc)₂/Xantphos enables Buchwald-Hartwig amination alternatives for N-functionalization, particularly valuable for electron-deficient piperidines [4] [10].

Table 2: Solvent Effects on Key Reaction Steps

Reaction StepOptimal SolventYield IncreaseSelectivity Impact
N-AlkylationDMF+22% vs. THFMinimal diastereocontrol
C-AlkylationToluene+12% vs. DMSOd.r. 5:1 → 8:1 (trans:cis)
4-Keto ReductionMeOH/THF (1:4)+18% vs. EtOHd.r. 3:1 → 6:1 (cis:trans)
Final PurificationEtOAc/HeptaneN/AEnables crystalline product isolation

Scalability Challenges in Multi-Step Organic Synthesis

Scale-up of 3-(cyclopropylmethyl)-1-(2-hydroxyethyl)piperidin-4-ol synthesis faces three primary bottlenecks:

  • Diastereomer Separation: Cis/trans isomer mixtures at C₃/C₄ require chiral resolution or selective crystallization. Di-p-toluoyl-D-tartaric acid resolves isomers with >98% ee but adds 35% cost burden [4].
  • Cyclopropyl Stability: Cyclopropylmethyl bromide decomposes above 40°C via ring-opening, necessitating cold alkylation (-10°C) and stringent impurity profiling (GC-MS monitoring for 1-bromo-3-butene) [9].
  • Workup Complexity: Water-soluble hydroxyethyl byproducts demand extraction optimization; tertiary amine back-extraction into citric acid reduces organic solvent consumption by 40% versus brine washes [4].

Process intensification strategies include telescoping the hydroxylation and alkylation steps via in-situ protection of the 4-ketone as a cyclic ketal. This avoids intermediate isolation losses and improves overall yield to 68% from 52% (sequential steps) [9]. Continuous flow hydrogenation of 4-ketopiperidines using Pd/C-packed columns enhances stereocontrol (cis:trans = 9:1) by suppressing catalyst deactivation compared to batch processing.

Table 3: Scalability Solutions for Critical Challenges

ChallengeLaboratory SolutionPlant-Scale AdaptationYield Improvement
Diastereomer separationChiral HPLCDiastereomeric salt crystallization+28% isolated yield
Cyclopropyl halide stabilityCryogenic reactionMicroreactor with precise ΔT control+15% conversion
Hydroxyethyl impurity removalAqueous extractionpH-controlled liquid-liquid extraction99.5% purity
Reduction selectivityL-SelectrideContinuous hydrogenationd.r. 9:1 (cis)

Properties

CAS Number

2097998-54-2

Product Name

3-(Cyclopropylmethyl)-1-(2-hydroxyethyl)piperidin-4-ol

IUPAC Name

3-(cyclopropylmethyl)-1-(2-hydroxyethyl)piperidin-4-ol

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

InChI

InChI=1S/C11H21NO2/c13-6-5-12-4-3-11(14)10(8-12)7-9-1-2-9/h9-11,13-14H,1-8H2

InChI Key

GCYUQYCSPYZTJB-UHFFFAOYSA-N

SMILES

C1CC1CC2CN(CCC2O)CCO

Canonical SMILES

C1CC1CC2CN(CCC2O)CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.